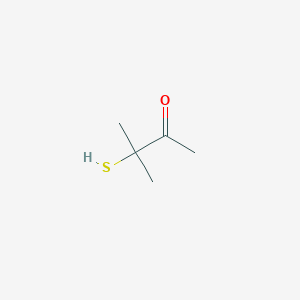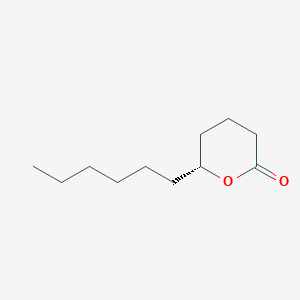
EverFluor Fl C5-Ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EverFluor Fl C5-Ceramide, also known as N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine, is a green-fluorescent membrane probe. It is primarily used for staining the Golgi apparatus in live cells. This compound is instrumental in investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors.
Vorbereitungsmethoden
EverFluor Fl C5-Ceramide is synthesized from D-erythro-sphingosine, ensuring it retains the same stereochemical conformation as natural biologically active sphingolipids . The preparation involves complexing the fluorescent lipid with bovine serum albumin (BSA), which facilitates cell labeling by eliminating the need for organic solvents to dissolve the lipophilic probe . The stock solution is typically reconstituted in sterile distilled water and incubated under specific conditions to achieve the desired concentration .
Analyse Chemischer Reaktionen
EverFluor Fl C5-Ceramide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction can affect the stability and fluorescence intensity.
Substitution: Common reagents used in these reactions include acids, bases, and other nucleophiles. .
Wissenschaftliche Forschungsanwendungen
EverFluor Fl C5-Ceramide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.
Biology: Helps in visualizing the Golgi apparatus and tracing lipid endocytosis pathways.
Medicine: Investigates the inhibition of glycoprotein transport by ceramide therapeutics and the intracellular trafficking of thrombin receptors.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting sphingolipid metabolism.
Wirkmechanismus
EverFluor Fl C5-Ceramide exerts its effects by integrating into cellular membranes and selectively staining the Golgi apparatus. The compound’s fluorescent properties allow researchers to visualize and track the distribution and kinetics of sphingolipids within cells. The molecular targets include glycoproteins and thrombin receptors, and the pathways involved are primarily related to sphingolipid metabolism and intracellular trafficking .
Vergleich Mit ähnlichen Verbindungen
EverFluor Fl C5-Ceramide is unique due to its high fluorescence output and photostability compared to other fluorescent sphingolipids like NBD-labeled sphingolipids . Similar compounds include:
- BODIPY FL C5-ganglioside
- BODIPY FL C5-lactosylceramide
- NBD-labeled sphingolipids
These compounds share similar applications but differ in their fluorescence properties and stability .
Eigenschaften
CAS-Nummer |
133867-53-5 |
|---|---|
Molekularformel |
C34H54BN3O3 |
Molekulargewicht |
601.62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





